molecular formula C9H8N2O5 B1222500 5-Acetamido-2-nitrobenzoic acid CAS No. 4368-83-6

5-Acetamido-2-nitrobenzoic acid

Cat. No.: B1222500
CAS No.: 4368-83-6
M. Wt: 224.17 g/mol
InChI Key: ZSHFMOUMOUOGKI-UHFFFAOYSA-N
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Description

5-Acetamido-2-nitrobenzoic acid: is an aromatic compound with the molecular formula C₉H₈N₂O₅ and a molecular weight of 224.17 g/mol . It is characterized by the presence of an acetamido group at the 5-position and a nitro group at the 2-position on the benzoic acid ring. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

The primary target of 5-Acetamido-2-nitrobenzoic acid is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.

Mode of Action

This compound interacts with the COX-2 receptor, leading to a reduction in the production of prostaglandins . This interaction is facilitated by the compound’s binding affinity with the COX-2 receptor . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also target COX-2 to exert their anti-inflammatory and analgesic effects .

Biochemical Pathways

The interaction of this compound with the COX-2 receptor affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the physiological responses mediated by these lipid compounds .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability and therapeutic efficacy . An in-silico study has shown that this compound derivatives have better bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins through its interaction with the COX-2 receptor, the compound can alleviate symptoms associated with conditions such as arthritis and other inflammatory diseases .

Biochemical Analysis

Biochemical Properties

5-Acetamido-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase 2 (COX-2) receptors, exhibiting binding affinity and influencing the enzyme’s activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of COX-2, leading to changes in the production of prostaglandins, which are important mediators of inflammation . This modulation can impact various cellular processes, including inflammation and pain response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition is a key mechanism by which the compound exerts its anti-inflammatory effects. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research and therapeutic applications. Studies have indicated that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of COX-2 activity and reduced inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing adverse effects . At higher doses, there may be toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake and distribution in target tissues . This interaction is essential for understanding the compound’s pharmacokinetics and its ability to reach therapeutic concentrations in specific tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other cytoplasmic enzymes . This localization is critical for its activity and function, as it allows the compound to effectively inhibit COX-2 and modulate inflammatory responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-nitrobenzoic acid typically involves the nitration of 5-acetamido benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows: [ \text{C₉H₉NO₃} + \text{HNO₃} \rightarrow \text{C₉H₈N₂O₅} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve a one-pot synthesis method to streamline the process and reduce the risk associated with intermediate handling . This method enhances efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-Acetamido-2-nitrobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Reduction: 5-Acetamido-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Acetamido-2-nitrobenzoic acid is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: In the industrial sector, this compound is employed in the manufacture of dyes and pigments. Its unique chemical properties make it valuable in the production of colorants and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness: 5-Acetamido-2-nitrobenzoic acid is unique due to the presence of both an acetamido group and a nitro group on the benzoic acid ring. This dual functionality imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

5-acetamido-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHFMOUMOUOGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063435
Record name Benzoic acid, 5-(acetylamino)-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4368-83-6
Record name 5-Acetamido-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4368-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-(acetylamino)-2-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-(acetylamino)-2-nitro-
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Record name Benzoic acid, 5-(acetylamino)-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetamido-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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